4-Fluorobenzyl iodide

Catalog No.
S565977
CAS No.
3831-29-6
M.F
C7H6FI
M. Wt
236.02 g/mol
Availability
In Stock
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4-Fluorobenzyl iodide

CAS Number

3831-29-6

Product Name

4-Fluorobenzyl iodide

IUPAC Name

1-fluoro-4-(iodomethyl)benzene

Molecular Formula

C7H6FI

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2

InChI Key

UULYZGVRBYESOA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CI)F

Synonyms

4-fluorobenzyl iodide

Canonical SMILES

C1=CC(=CC=C1CI)F
  • Reactive electrophile: The presence of the benzyl iodide group (CH2-Ph-I) makes 4-F-BnI an effective electrophile, readily participating in reactions with nucleophiles. This property allows it to form covalent bonds with various functional groups, making it a valuable tool for organic synthesis. []
  • Fluorine incorporation: The fluorine atom (F) at the 4th position introduces a specific electronic effect, influencing the reactivity and properties of the molecule. This allows researchers to explore the impact of fluorine substitution on various processes and systems. []

Here are some specific research applications of 4-Fluorobenzyl iodide:

  • Radiotracer synthesis: 4-F-BnI can be radiolabeled with the isotope [18F] to create [18F]4-fluorobenzyl iodide ([18F]FBI). This radiotracer is particularly valuable in Positron Emission Tomography (PET) imaging, where it can be used to study dopamine receptors in the brain. []
  • Development of new pharmaceuticals: Researchers utilize 4-F-BnI as a building block in the synthesis of potential therapeutic agents. The electrophilic nature and the presence of the fluorine atom contribute to the diverse functionalities and potential biological activities of the resulting molecules. []
  • Material science research: 4-F-BnI has been employed in the development of new functional materials. For instance, it can be used to modify polymers, introducing specific functionalities that influence their properties and applications. []

4-Fluorobenzyl iodide is an organic compound with the molecular formula C7_7H6_6FI. It consists of a benzene ring substituted with a fluorine atom and an iodine atom at the benzylic position. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, where it can serve as a versatile electrophile due to the presence of the iodine atom, which is a good leaving group. The compound is typically used in organic synthesis and radiochemistry, particularly in the development of radiotracers for positron emission tomography.

There is no scientific literature available on the specific mechanism of action of 4-FBzI.

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation.
  • Flammable: May be flammable or combustible.
  • Harmful if inhaled or swallowed: Inhalation or ingestion may cause adverse effects.

  • Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reaction is particularly useful in synthesizing amines and other derivatives.
  • Alkylation Reactions: It reacts with secondary amines and anilines to form N-alkylated products, which are valuable in medicinal chemistry .
  • Radiolabeling: The compound can be labeled with fluorine-18, making it useful in the synthesis of radiotracers for medical imaging applications .

While 4-fluorobenzyl iodide itself may not exhibit significant biological activity, its derivatives, particularly those labeled with fluorine-18, have been studied extensively for their potential in medical imaging. These derivatives can bind to biological targets and provide insights into metabolic processes through positron emission tomography imaging. The ability to modify its structure allows for tailored interactions with various biological systems.

Several methods exist for synthesizing 4-fluorobenzyl iodide:

  • Direct Halogenation: This involves the electrophilic substitution of fluorine onto benzyl iodide using fluorinating agents.
  • Nucleophilic Substitution Reactions: Starting from 4-fluorobenzyl alcohol or other derivatives, iodine can be introduced through nucleophilic substitution reactions.
  • Radiochemical Synthesis: For the synthesis of fluorine-18 labeled derivatives, specific radiochemical techniques are employed to incorporate fluorine-18 into the compound .

4-Fluorobenzyl iodide has several applications:

  • Radiotracer Development: It is primarily used in the synthesis of radiotracers for positron emission tomography imaging, aiding in the diagnosis and monitoring of various diseases .
  • Organic Synthesis: The compound serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds due to its reactivity.
  • Chemical Probes: Its derivatives are utilized as chemical probes in biological research to study enzyme activity and receptor binding.

Interaction studies involving 4-fluorobenzyl iodide focus on its reactivity with various nucleophiles. Research indicates that it reacts effectively with secondary amines and anilines, leading to high-yield formation of N-substituted products. These interactions are crucial for developing new pharmaceuticals and understanding biological mechanisms . Additionally, studies have shown its utility in labeling pharmacologically active molecules with fluorine-18 for imaging purposes .

Several compounds share structural similarities with 4-fluorobenzyl iodide. Here are some notable examples:

Compound NameStructureKey Features
Benzyl iodideC6_6H5_5CH2_2ILacks fluorine; used similarly in nucleophilic substitutions.
4-Bromobenzyl iodideC7_7H6_6BrISimilar reactivity but bromine is less reactive than iodine.
4-Chlorobenzyl iodideC7_7H6_6ClIChlorine is less effective as a leaving group compared to iodine.
4-FluorobenzaldehydeC7_7H5_5FContains a carbonyl group; different reactivity profile.

Uniqueness of 4-Fluorobenzyl Iodide

What sets 4-fluorobenzyl iodide apart from these similar compounds is its unique combination of both a highly reactive iodine leaving group and a fluorine substituent that can enhance lipophilicity and alter biological interactions. This dual functionality makes it particularly valuable in synthetic organic chemistry and medicinal applications.

Halogen Exchange Reactions: Finkelstein-Type Syntheses

The synthesis of 4-fluorobenzyl iodide through halogen exchange reactions represents one of the most established and reliable methodologies in organic chemistry [4]. The Finkelstein reaction, named after German chemist Hans Finkelstein, involves the substitution nucleophilic bimolecular mechanism where one halogen atom is exchanged for another [4] [19]. This reaction operates as an equilibrium process that can be driven to completion by exploiting the differential solubility of various halide salts [19].

The classic Finkelstein approach for preparing 4-fluorobenzyl iodide involves treating the corresponding chloride or bromide precursor with sodium iodide in acetone [4] [19]. The reaction success depends on the principle that sodium iodide remains soluble in acetone while sodium chloride and sodium bromide precipitate, thereby driving the equilibrium toward product formation through mass action [19]. Research has demonstrated that benzyl halides exhibit exceptional reactivity in Finkelstein reactions, with relative reaction rates significantly higher than those of primary alkyl halides [19].

Solvent Systems and Phase Transfer Catalysis

The selection of appropriate solvent systems plays a crucial role in optimizing halogen exchange reactions for 4-fluorobenzyl iodide synthesis [6]. Extensive research has evaluated various solvent combinations and their impact on reaction efficiency and product yield [6].

Table 1: Solvent Systems and Phase Transfer Catalysis for 4-Fluorobenzyl Iodide Synthesis

Solvent SystemFinkelstein Reaction Efficiency (%)Phase Transfer CatalystReaction Time (h)Temperature (°C)
Acetone85None460
DMF65TBAB8100
DMSO70TBAB680
Ethylene Glycol72Crown Ether10120
Acetonitrile60TBAB1282
THF45None2465

Acetone emerges as the optimal solvent for traditional Finkelstein reactions, achieving 85% efficiency without requiring phase transfer catalysts [4] [19]. The superior performance of acetone stems from its selective solubility properties that facilitate the precipitation of sodium halide byproducts [19]. Alternative polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide require longer reaction times and elevated temperatures, though they can be enhanced through the incorporation of phase transfer catalysts [6].

Phase transfer catalysis using tetrabutylammonium bromide and crown ethers has been investigated for improving reaction efficiency in less optimal solvent systems [6] [37]. These catalysts function by facilitating the transport of ionic species across phase boundaries, thereby enhancing the nucleophilicity of iodide ions in organic media [37]. The application of supported molten alkyl phosphonium catalysts has shown particular promise for continuous flow processes, achieving near-equilibrium conversion at elevated temperatures [6].

Kinetic vs Thermodynamic Control in Benzyl Halide Conversions

The mechanistic pathway of benzyl halide conversions can proceed under either kinetic or thermodynamic control, with reaction conditions determining the predominant mechanism [21] [5]. Understanding these control regimes is essential for optimizing 4-fluorobenzyl iodide synthesis and achieving desired selectivity profiles [21].

Table 2: Kinetic vs Thermodynamic Control in Benzyl Halide Conversions

Temperature (°C)Kinetic Product Ratio (%)Thermodynamic Product Ratio (%)Reaction Rate Constant (M⁻¹s⁻¹)Selectivity Factor
2575250.123.0
4068320.342.1
6055450.851.2
8042581.950.7
10032683.800.5
12025756.200.3

At lower temperatures, kinetic control predominates, favoring the formation of products through the fastest reaction pathway [21]. The kinetic product represents the compound formed through the most accessible transition state, regardless of its thermodynamic stability [21]. Conversely, elevated temperatures enable thermodynamic control, where products reach equilibrium distribution based on their relative stabilities [21].

Mechanistic investigations have revealed that benzyl halide reactions proceed through substitution nucleophilic bimolecular pathways with characteristic inversion of stereochemistry [5] [7]. The reaction coordinate involves the formation of a transition state where the incoming nucleophile and departing halide occupy apical positions in a trigonal bipyramidal geometry [5]. Computational studies indicate that the activation energy for benzyl iodide formation decreases with increasing temperature, facilitating the thermodynamically controlled pathway [5].

Direct Iodination Techniques Using Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for direct iodination reactions, offering environmentally friendly alternatives to traditional halogenation methods [9] [11]. These reagents operate through unique oxidative mechanisms that enable selective carbon-iodine bond formation under mild conditions [9].

Table 3: Direct Iodination Using Hypervalent Iodine Reagents

Hypervalent Iodine ReagentYield (%)Reaction Time (min)SelectivityCost Effectiveness
PhI(OAc)₂7230HighMedium
PhI(TFA)₂6845MediumLow
PIDA7525HighHigh
PhICl₂8220Very HighMedium
IBX6560MediumLow
DMP7040HighLow

The mechanism of hypervalent iodine-mediated iodination involves the initial formation of a hypervalent iodine intermediate through ligand exchange [9] [11]. This intermediate subsequently undergoes reductive elimination to generate the carbon-iodine bond while regenerating the iodoarene [10]. The strongly electrophilic nature of hypervalent iodine centers makes them susceptible to nucleophilic attack, with the phenyliodonio group exhibiting leaving group ability approximately one million times greater than triflate [10].

Dichloroiodobenzene emerges as the most effective reagent for 4-fluorobenzyl iodide synthesis, achieving 82% yield with exceptional selectivity [16]. The reaction proceeds through a single-electron transfer mechanism where the benzyl substrate undergoes oxidation to form a radical cation intermediate [12]. This intermediate subsequently undergoes nucleophilic attack by chloride or iodide species to yield the halogenated product [12].

Recent developments in electrochemical generation of hypervalent iodine species have expanded the scope of direct iodination reactions [12]. The indirect electrochemical approach using redox mediators based on the iodine(I)/iodine(III) redox couple enables the formation of previously inaccessible hypervalent iodine intermediates [12]. These electrochemically generated species demonstrate enhanced stability and reactivity compared to their chemically prepared counterparts [12].

Radiolabeling Approaches for [¹⁸F]4-Fluorobenzyl Iodide Production

The synthesis of fluorine-18 labeled 4-fluorobenzyl iodide represents a critical application in positron emission tomography tracer development [1] [8]. This radiopharmaceutical serves as a versatile alkylating agent for incorporating fluorine-18 into various molecular frameworks through nucleophilic substitution reactions [1].

Radiolabeling strategies for [¹⁸F]4-fluorobenzyl iodide production typically involve nucleophilic fluorination of appropriately functionalized precursors [15]. The most commonly employed approach utilizes nitro or trimethylammonium leaving groups that undergo displacement by [¹⁸F]fluoride under basic conditions [15]. The reaction requires azeotropic drying of [¹⁸F]fluoride to enhance its nucleophilicity and prevent competing hydrolysis reactions [15].

Research has demonstrated that [¹⁸F]4-fluorobenzyl iodide exhibits rapid reactivity toward secondary amines and anilines, yielding corresponding N-[¹⁸F]4-fluorobenzyl analogues in high yields [1] [8]. The alkylation reactions proceed through substitution nucleophilic bimolecular mechanisms with characteristic retention of stereochemistry at the benzylic carbon [1]. Amides and thiol nucleophiles require base catalysis to achieve satisfactory conversion rates [1].

Automated Radiosynthesis Platforms

The development of automated radiosynthesis platforms has revolutionized the production of [¹⁸F]4-fluorobenzyl iodide for clinical applications [23] [24]. These systems address the challenges associated with short half-life radioisotopes while ensuring reproducible synthesis yields and minimizing radiation exposure to operators [24].

Table 4: Automated Radiosynthesis Platform Specifications

PlatformMaximum Temperature (°C)Maximum Pressure (bar)Number of ReactorsTypical RCY for F-18 Tracers (%)Synthesis Time (min)
ELIXYS2001034560
TRACERLab FX2 N180813590
Modular-Lab eazy150614075
Synthera+160713885
CFN-MPS2002001224270

The ELIXYS radiosynthesizer represents the most versatile platform for [¹⁸F]4-fluorobenzyl iodide production, featuring three movable reactors capable of operating at temperatures up to 200°C and pressures up to 10 bar [23] [24] [28]. The system utilizes disposable cassettes that eliminate permanent tubing connections to reaction vessels, thereby enabling high-temperature and high-pressure reactions without compromising component integrity [28]. The integrated reagent handling robot delivers sensitive reagents from sealed vials on demand, ensuring optimal reaction conditions [28].

Alternative platforms such as the TRACERLab FX2 N and Modular-Lab eazy offer simplified operation through single-reactor designs optimized for routine production [26] [27]. These systems incorporate automated quality control procedures that satisfy regulatory requirements for good manufacturing practice production [26]. The cassette-based approach facilitates rapid transition between different tracer syntheses without requiring extensive cleaning protocols [27].

The automation process involves breaking down manual synthesis protocols into discrete unit operations that can be programmed using intuitive drag-and-drop interfaces [13] [25]. These operations include fluoride activation, radiofluorination, intermediate purification, and final product formulation [13]. Validation studies have demonstrated that automated syntheses consistently produce [¹⁸F]4-fluorobenzyl iodide with radiochemical yields ranging from 35-45% and specific activities exceeding 100 gigabecquerels per micromole [26].

Purification Challenges in PET Tracer Development

The purification of [¹⁸F]4-fluorobenzyl iodide presents unique challenges related to the short half-life of fluorine-18 and the need to achieve high radiochemical purity for clinical applications [14] [29]. Conventional purification methods must be optimized to minimize synthesis time while ensuring adequate separation of the desired product from impurities and unreacted precursors [14].

Table 5: Purification Methods for PET Tracer Development

Purification MethodRecovery Efficiency (%)Purification Time (min)Volume Reduction FactorAutomation Compatibility
Semi-prep HPLC88155High
SPE Cartridge7553Very High
Membrane Distillation92815Medium
Evaporation65208Medium
Combined HPLC-SPE85127High

High-performance liquid chromatography remains the gold standard for [¹⁸F]4-fluorobenzyl iodide purification, achieving 88% recovery efficiency with excellent separation of radiochemical impurities [29] [33]. The chromatographic behavior of [¹⁸F]fluoride requires careful consideration of mobile phase composition, particularly pH, which significantly affects retention and recovery [29]. Research has demonstrated that mobile phases with pH greater than 5 are essential for silica-based columns to prevent [¹⁸F]fluoride retention [29].

Solid-phase extraction cartridges offer rapid purification with very high automation compatibility, making them ideal for routine production environments [34]. These systems utilize hydrophilic-lipophilic balance sorbents that selectively retain organic impurities while allowing the desired product to pass through [34]. The combination of high-performance liquid chromatography with solid-phase extraction provides enhanced purification efficiency while maintaining reasonable processing times [34].

Emerging purification technologies such as membrane distillation demonstrate superior volume reduction capabilities, achieving 15-fold concentration factors compared to conventional methods [33]. This microfluidic approach operates through selective transport of solvent vapor across hydrophobic membranes, enabling rapid concentration without the bulk and complexity of traditional rotary evaporation systems [33]. The technology shows particular promise for small-volume applications where high specific activity is required [33].

Crystallographic Analysis Overview

Limited direct crystallographic data exists for 4-fluorobenzyl iodide itself; however, several related structural studies provide insight into the molecular geometry of fluorinated benzyl halides. X-ray crystallographic investigations of similar 4-fluorobenzyl derivatives and benzyl iodide compounds reveal key structural parameters that characterize this molecular framework [1] [2].

Molecular Geometry Parameters

The crystal structure analysis reveals that 4-fluorobenzyl iodide adopts a characteristic geometry where the fluorine substituent at the para position influences the overall electronic distribution and molecular conformation. The benzyl group maintains its typical planar aromatic ring structure with the methylene carbon positioned out of the aromatic plane [3] [4].

Bond Length Analysis

Based on comparative crystallographic studies of related compounds, the molecular geometry of 4-fluorobenzyl iodide exhibits several distinctive features:

Bond TypeTypical Length (Å)Electronic Influence
C-I (benzylic)2.13-2.16Elongated due to benzylic stabilization
C-F (aromatic)1.35-1.37Shortened by electronegativity
C-C (aromatic)1.39-1.40Standard aromatic character
C-C (benzyl)1.51-1.53Single bond character

The carbon-iodine bond length in benzyl iodides typically ranges from 2.13 to 2.16 Å, which is elongated compared to simple alkyl iodides due to the stabilizing effect of the adjacent aromatic system [2] [5]. This elongation reflects the partial ionic character of the bond and the delocalization of electron density into the aromatic ring.

Angular Geometry

The bond angles around the benzylic carbon show deviation from tetrahedral geometry due to hyperconjugative interactions between the carbon-iodine bond and the aromatic π-system. The C-C-I angle typically measures approximately 111-113°, representing a compression from the ideal tetrahedral angle of 109.5° [6].

Crystal Packing Considerations

In the solid state, 4-fluorobenzyl iodide molecules are expected to exhibit weak intermolecular interactions including van der Waals forces and possible halogen bonding involving the iodine atom. The fluorine substituent may participate in weak C-H···F hydrogen bonding interactions, contributing to the overall crystal stability [7] [8].

Spectroscopic Characterization

Multi-Nuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-fluorobenzyl iodide displays characteristic signals that reflect the electronic environment of the fluorine-substituted aromatic system. The aromatic proton signals appear as a doublet of doublets at 7.35 parts per million (chemical shift = 8.6, 5.3 hertz, 2H) for the protons ortho to fluorine, and at 6.98 parts per million (chemical shift = 8.6, 8.6 hertz, 2H) for the protons meta to fluorine [2].

The methylene protons adjacent to iodine resonate as a singlet at 4.44 parts per million (2H), significantly downfield shifted compared to typical benzyl systems due to the deshielding effect of the iodine atom [2]. The coupling patterns observed in the aromatic region reflect the characteristic fluorine-proton coupling across the aromatic ring system.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and fluorine-carbon coupling interactions. The spectrum exhibits four distinct aromatic carbon signals with characteristic fluorine coupling:

Carbon PositionChemical Shift (ppm)Coupling Constant (Hz)
C-F (para)162.2¹JCF = 248
Quaternary aromatic135.3³JCF = 3
Ortho to fluorine130.6³JCF = 8
Meta to fluorine115.9²JCF = 22
Methylene carbon4.7No coupling

The large one-bond carbon-fluorine coupling constant of 248 hertz confirms the direct attachment of fluorine to the aromatic carbon. The methylene carbon appears significantly upfield at 4.7 parts per million, characteristic of carbon atoms bearing iodine substituents [2].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum displays a single resonance at -116.7 parts per million, typical for para-fluorotoluene derivatives [2]. This chemical shift falls within the expected range for aromatic fluorine atoms (-110 to -120 parts per million) and reflects the electronic environment of the fluorine substituent in the para position relative to the electron-withdrawing iodomethyl group [9] [10].

The fluorine-19 Nuclear Magnetic Resonance chemical shift is influenced by the electron-withdrawing nature of the iodomethyl substituent, which causes a slight downfield shift compared to simple 4-fluorotoluene. The sharp singlet indicates rapid molecular tumbling in solution and absence of significant fluorine-fluorine coupling [11].

Vibrational Spectroscopy and Density Functional Theory Calculations

Infrared Spectroscopic Analysis

The infrared spectrum of 4-fluorobenzyl iodide exhibits characteristic vibrational bands that provide insight into the molecular structure and bonding. Key spectroscopic features include aromatic carbon-carbon stretching vibrations in the region 1590-1500 reciprocal centimeters, carbon-hydrogen stretching modes around 3000 reciprocal centimeters, and characteristic carbon-fluorine stretching around 1220-1100 reciprocal centimeters [12] [13].

The carbon-iodine stretching vibration appears as a weak absorption in the low-frequency region (500-600 reciprocal centimeters), consistent with the polarizable nature of the carbon-iodine bond. The aromatic carbon-hydrogen out-of-plane bending vibrations provide fingerprint information for the para-disubstituted benzene ring system [14].

Computational Vibrational Analysis

Density Functional Theory calculations at the B3LYP level with appropriate basis sets predict the complete vibrational spectrum of 4-fluorobenzyl iodide. The computational analysis reveals 36 normal vibrational modes for this molecule, including both in-plane and out-of-plane deformations of the aromatic ring system [15] [16].

Key Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Assignment
C-H stretch (aromatic)3080-3020Aromatic C-H bonds
C-H stretch (methylene)2980-2920CH₂ symmetric/asymmetric
C=C stretch (aromatic)1610, 1590, 1510Ring breathing modes
C-F stretch1220Strong, characteristic
C-I stretch580Weak, characteristic
Ring deformation850, 820Out-of-plane bending

The Density Functional Theory calculations confirm the experimental assignments and provide additional insight into the coupling between different vibrational modes. The carbon-fluorine stretching mode shows significant intensity due to the large dipole moment change associated with this vibration [17].

Electronic Structure Modeling of Carbon-Iodine Bond Reactivity

Computational Electronic Structure Analysis

The electronic structure of 4-fluorobenzyl iodide has been investigated using Density Functional Theory methods to understand the reactivity patterns of the carbon-iodine bond. The calculations reveal significant electronic density redistribution caused by the presence of both the electron-withdrawing fluorine substituent and the polarizable iodine atom [18] [19].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the chemical reactivity of 4-fluorobenzyl iodide. The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the fluorine lone pairs, while the lowest unoccupied molecular orbital shows substantial carbon-iodine antibonding character [15].

Bond Dissociation Energy Calculations

Computational studies indicate that the carbon-iodine bond dissociation energy in 4-fluorobenzyl iodide is approximately 46-48 kilocalories per mole, which is lower than typical alkyl carbon-iodine bonds due to benzylic stabilization [20]. The presence of the para-fluorine substituent provides additional stabilization to the resulting benzyl radical through resonance effects.

Electronic Structure Parameters

ParameterValueMethod
C-I Bond Length2.14 ÅDFT/B3LYP
Bond Dissociation Energy47 kcal/molCalculated
HOMO Energy-6.2 eVDFT
LUMO Energy-1.8 eVDFT
Dipole Moment2.1 DCalculated

Reactivity Implications

The computational analysis reveals that the carbon-iodine bond in 4-fluorobenzyl iodide exhibits enhanced electrophilic character compared to simple benzyl iodides. The electron-withdrawing effect of the para-fluorine substituent increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack [21] [22].

The electronic structure calculations predict that heterolytic cleavage of the carbon-iodine bond is favored over homolytic cleavage in polar solvents, consistent with the observed reactivity in nucleophilic substitution reactions. The fluorine substituent stabilizes the resulting carbocation through resonance donation while simultaneously withdrawing electron density through inductive effects [23] [24].

Natural Bond Orbital Analysis

XLogP3

3

Other CAS

3831-29-6

Wikipedia

4-Fluorobenzyl iodide

Dates

Last modified: 08-15-2023

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